Drug-Likeness and Pharmacophore Differentiation: Meta-Methoxy vs. Para-Methoxy Isomers
The meta-methoxy substitution delivers a markedly lower computed logP (XLogP3-AA 4.2) [1] compared with the para-methoxy isomer (logP 5.03) , indicating reduced lipophilicity that may correlate with better aqueous solubility and lower non-specific protein binding. Simultaneously, the topological polar surface area (TPSA) remains moderate at 61.8 Ų [1], keeping the compound within favourable boundaries for oral bioavailability (typically TPSA < 140 Ų). In contrast, the 3,4,5-trimethoxybenzoate analog increases molecular weight to 398.4 g/mol and introduces additional H-bond acceptors, likely elevating TPSA and depressing permeability .
| Evidence Dimension | Computed LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.2 |
| Comparator Or Baseline | 2-Oxo-4-propyl-2H-chromen-7-yl 4-methoxybenzoate: LogP 5.03 (estimated) / 2-Oxo-4-propyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate: MW 398.4 (no logP available) |
| Quantified Difference | Δ LogP ≈ -0.83 (vs. para isomer); MW increase ~60 g/mol (vs. trimethoxy analog) |
| Conditions | Computed properties from PubChem (XLogP3-AA, release 2019.06.18) and ChemSrc data. |
Why This Matters
For screening library procurement, lower logP and moderate TPSA preferentially position the target compound in lead-like chemical space relative to its more lipophilic para isomer, potentially offering improved developability profiles.
- [1] PubChem. (2025). Compound Summary for CID 907003: 2-Oxo-4-propyl-2H-chromen-7-yl 3-methoxybenzoate. National Library of Medicine. View Source
